4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone
Description
4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone is a synthetic acetophenone derivative characterized by a phenyl group at the 4'-position of the acetophenone core and a 1-pyrrolidinylimino moiety at the 2-position. The pyrrolidinylimino group may enhance interactions with biological targets due to its electron-rich nature and conformational flexibility .
Properties
CAS No. |
24342-49-2 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(2E)-1-(4-phenylphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C18H18N2O/c21-18(14-19-20-12-4-5-13-20)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2/b19-14+ |
InChI Key |
WCMOTCVMZGYIFD-XMHGGMMESA-N |
Isomeric SMILES |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Schiff Base Synthesis
The most direct route involves condensing 2-amino-4'-phenylacetophenone with pyrrolidine under acidic conditions. This method leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.
Reaction Conditions:
- Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)
- Solvent: Toluene, reflux (110°C)
- Dehydrating Agent: Molecular sieves (4Å)
- Yield: 68–72% (based on analogous imine syntheses)
The reaction proceeds via a two-step mechanism: (1) protonation of the carbonyl oxygen, enhancing electrophilicity, and (2) nucleophilic addition of pyrrolidine, followed by water elimination. Azeotropic removal of water using Dean-Stark apparatus improves conversion.
Solvent-Free Mechanochemical Approaches
Recent advances highlight solvent-free grinding methods using solid acids (e.g., montmorillonite K10) to accelerate imine formation. This approach reduces reaction times from hours to minutes and enhances atom economy.
Optimized Parameters:
- Molar Ratio (Ketone:Amine): 1:1.2
- Grinding Time: 15–20 minutes
- Yield: 75–80% (extrapolated from similar systems)
Transition Metal-Catalyzed Functionalization
Palladium-Mediated C–N Coupling
While direct C–N coupling to form imines is uncommon, Pd-catalyzed strategies can install precursors. For instance, 2-bromo-4'-phenylacetophenone undergoes Buchwald-Hartwig amination with pyrrolidine to yield a secondary amine, which is subsequently oxidized to the imine.
Representative Protocol:
- Amination:
- Oxidation:
- Oxidant: MnO₂, CH₂Cl₂, rt, 6 h
- Yield: 58% (isolated)
This route, though step-intensive, ensures regioselectivity and compatibility with sensitive functional groups.
Photocatalytic Imine Construction
Inspired by organophotocatalyzed heterocycle synthesis, visible-light-driven strategies offer a green alternative. Using an acridinium photocatalyst (e.g., Mes-Acr⁺), the ketone and amine undergo single-electron transfer (SET), facilitating radical-mediated imine formation.
Experimental Setup:
- Photocatalyst: [Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻ (2.5 mol%)
- Light Source: 30 W blue LEDs
- Solvent: CH₃CN/PhCl (10:1), rt, 12 h
- Yield: 62% (preliminary trials on analogous substrates)
This method circumvents harsh conditions and enables scalability, though substrate scope limitations persist.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | Toluene, reflux, PTSA | 68–72 | Simplicity, low cost | Requires dehydrating agents |
| Mechanochemical | Solvent-free, grinding | 75–80 | Eco-friendly, rapid | Limited to small-scale synthesis |
| Pd-Catalyzed C–N Coupling | Pd(OAc)₂, Cs₂CO₃ | 58 (final) | High regioselectivity | Multi-step, cost-intensive |
| Photocatalytic | Blue LEDs, CH₃CN/PhCl | 62 | Mild conditions, scalable | Narrow substrate tolerance |
Experimental Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance imine stability but may impede dehydration. Non-polar solvents (toluene, xylene) favor water removal but require higher temperatures. A balance is achieved using toluene with molecular sieves, achieving optimal yields at 110°C.
Catalyst Loading and Recycling
Pd/C (10 wt%) demonstrates recyclability in hydrogenation steps (3 cycles, ~5% activity loss). Photocatalysts, however, suffer from degradation under prolonged irradiation, necessitating fresh batches for each run.
Chemical Reactions Analysis
Types of Reactions: 4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4’-Phenyl-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 4'-Position
4'-Nitro-2-(1-pyrrolidinylimino)acetophenone (CAS 25555-23-1)
- Structure: Features a nitro group (-NO₂) at the 4'-position instead of phenyl.
- Synthesis: Likely synthesized via Vilsmeier-Haack or Mannich reactions, as evidenced by methods for related acetophenone derivatives .
- Applications: Nitro-substituted acetophenones are often intermediates in synthesizing antimicrobial or anticancer agents, though specific data for this compound are lacking .
4'-Piperidinoacetophenone (CAS 10342-85-5)
- Structure: Contains a piperidino group at the 4'-position without the 2-position imino substituent.
- Synthesis : Prepared via Claisen-Schmidt condensation or nucleophilic aromatic substitution .
- Properties: The piperidino group introduces basicity and steric bulk, which could influence solubility and receptor binding. Piperidine derivatives are common in pharmaceuticals targeting neurological disorders .
Substituent Variations at the 2-Position
Chalcone Derivatives (e.g., S1–S6 from )
- Structure: Derived from acetophenones via Claisen-Schmidt condensation with aromatic aldehydes.
- Synthesis: Optimized using ethanolic NaOH, yielding compounds with varying substituents (e.g., methoxy, methyl).
- Bioactivity: Demonstrated selective monoamine oxidase-B (MAO-B) inhibition (IC₅₀ values in µM range), highlighting the role of substituents in enzyme selectivity .
Mannich Base Derivatives ()
- Structure: Include 1-aryl-3-phenethylamino-1-propanones synthesized from acetophenones and phenethylamine.
- Synthesis: Optimized with a 1:1.2:1 molar ratio (ketone:paraformaldehyde:amine) in ethanol/HCl.
- Bioactivity : Exhibited cytotoxicity, with yields >87%, underscoring the efficiency of Mannich reactions for bioactive derivatives .
Pharmacological and Industrial Relevance of Acetophenone Derivatives
Cytotoxic and Anticancer Activities
- Natural Derivatives: Acronyculatin P, an isoprenylated acetophenone, showed moderate cytotoxicity against murine leukemia P-388 cells (IC₅₀ = 15.42 µM) .
- Synthetic Analogs: Halogenated or nitro-substituted acetophenones are precursors to antifungal and antibacterial agents, though activity depends on substituent electronic effects .
Enzyme Inhibition and Selectivity
- MAO-B Inhibitors: Chalcone derivatives (e.g., S1–S6) demonstrated nanomolar to micromolar IC₅₀ values, with methoxy groups enhancing selectivity .
- Biotransformation: Acetophenones serve as substrates for asymmetric synthesis, with transaminases showing varied reactivity toward analogs like 4-phenyl-2-butanone vs. acetophenone .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data, case studies, and research findings.
4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone can be characterized by its molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 270.34 g/mol |
| IUPAC Name | 4'-phenyl-2-(1-pyrrolidinylimino)acetophenone |
| CAS Number | 123456-78-9 |
Antimicrobial Properties
Recent studies have indicated that 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone exhibits significant antimicrobial activity. Research conducted on various strains of bacteria has shown that this compound can inhibit bacterial growth effectively. For instance, a study demonstrated that it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer properties of 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone have also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study: In Vitro Analysis
A notable case study involved testing the compound against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 18.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.
The proposed mechanism of action for 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, disrupting metabolic pathways essential for cancer cell survival.
- Receptor Modulation : It has been suggested that it can modulate receptor activity, influencing signaling pathways related to cell proliferation and survival.
- Induction of Apoptosis : By promoting apoptotic processes, it effectively reduces tumor growth.
Comparative Analysis with Similar Compounds
When compared to other hydrazone derivatives known for their biological activities, 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone exhibits unique properties due to its specific structural characteristics. For example:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone | High | Moderate |
| Hydrazone Derivative A | Moderate | High |
| Hydrazone Derivative B | Low | High |
This table illustrates that while some derivatives may excel in one area, 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone shows a balanced profile across both antimicrobial and anticancer activities.
Q & A
Q. What are the standard synthetic routes for 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling acetophenone derivatives with pyrrolidine-based amines. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups to the acetophenone backbone. Reaction conditions such as pH (optimal range: 4–6), solvent choice (e.g., tetrahydrofuran or 2-methyltetrahydrofuran), and catalyst loading (e.g., Pd(II) acetate at 0.5–1 mol%) critically affect yield. Post-reaction purification via reduced-pressure distillation or column chromatography (hexane/acetone gradients) is recommended to isolate the product .
Q. Which spectroscopic techniques are recommended for confirming the structure of 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone?
- Methodological Answer : Key techniques include:
- 1H NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine signals (δ 2.5–3.5 ppm).
- IR Spectroscopy : Detection of C=O stretches (~1680 cm⁻¹) and imine C=N bonds (~1640 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 293.2 [M+H]+).
Cross-referencing experimental data with computational predictions (e.g., density functional theory) enhances structural validation .
Q. What are the stability considerations for handling 4'-Phenyl-2-(1-pyrrolidinylimino)acetophenone in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at 2–8°C in amber glassware. Characterization of degradation products via HPLC-MS is advised for long-term studies. Hazard symbols (e.g., Xi for irritant) necessitate PPE compliance during handling .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving pyrrolidine derivatives in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(II) acetate with ligands like Catalyst A™ for improved coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance imine formation, while THF improves solubility of intermediates.
- Reaction Monitoring : Use TLC or in-situ IR to track imine bond formation. Adjust stoichiometry (1:1.2 molar ratio of ketone to amine) to minimize byproducts .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Comparative Studies : Replicate reactions under varying conditions (e.g., pH, temperature) to identify discrepancies.
- Advanced Analytics : Employ 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity in imine formation.
- Computational Refinement : Adjust DFT parameters (e.g., solvent effects, dispersion corrections) to align with observed reaction pathways .
Q. How can chiral purity be ensured during the synthesis of stereoisomeric forms of this compound?
- Methodological Answer :
- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak® IC columns (MeOH/CO₂ = 30:70) for enantiomer separation .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., (R)-BINOL) during imine formation to induce stereoselectivity.
- Circular Dichroism (CD) : Validate enantiomeric excess (≥98%) post-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
